1-{3-[(dichloroacetyl)amino]propyl}-3-methyl-1H-imidazol-3-ium
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Overview
Description
1-[3-(2,2-DICHLOROACETAMIDO)PROPYL]-3-METHYL-1H-IMIDAZOL-3-IUM is a synthetic organic compound that belongs to the class of imidazolium salts. This compound is characterized by the presence of a dichloroacetamido group attached to a propyl chain, which is further linked to a methyl-substituted imidazolium ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,2-DICHLOROACETAMIDO)PROPYL]-3-METHYL-1H-IMIDAZOL-3-IUM typically involves the following steps:
Formation of the Imidazolium Ring: The imidazolium ring is synthesized through the reaction of an appropriate imidazole derivative with a methylating agent under controlled conditions.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where a suitable propyl halide reacts with the imidazolium ring.
Introduction of the Dichloroacetamido Group: The final step involves the reaction of the propyl-substituted imidazolium compound with dichloroacetyl chloride in the presence of a base to form the dichloroacetamido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2,2-DICHLOROACETAMIDO)PROPYL]-3-METHYL-1H-IMIDAZOL-3-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the dichloroacetamido group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolium ring and the propyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the imidazolium ring and the propyl chain.
Reduction Products: Reduced forms of the dichloroacetamido group.
Substitution Products: Substituted imidazolium compounds with various functional groups.
Scientific Research Applications
1-[3-(2,2-DICHLOROACETAMIDO)PROPYL]-3-METHYL-1H-IMIDAZOL-3-IUM has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(2,2-DICHLOROACETAMIDO)PROPYL]-3-METHYL-1H-IMIDAZOL-3-IUM involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets microbial cell membranes, leading to disruption of membrane integrity and cell death.
Pathways Involved: It interferes with the synthesis of essential biomolecules in microbial cells, inhibiting their growth and proliferation.
Comparison with Similar Compounds
1-[3-(2,2-DICHLOROACETAMIDO)PROPYL]-3-ETHYL-1H-IMIDAZOL-3-IUM: Similar structure with an ethyl group instead of a methyl group.
1-[3-(2,2-DICHLOROACETAMIDO)PROPYL]-3-PROPYL-1H-IMIDAZOL-3-IUM: Similar structure with a propyl group instead of a methyl group.
Uniqueness: 1-[3-(2,2-DICHLOROACETAMIDO)PROPYL]-3-METHYL-1H-IMIDAZOL-3-IUM is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H14Cl2N3O+ |
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Molecular Weight |
251.13 g/mol |
IUPAC Name |
2,2-dichloro-N-[3-(3-methylimidazol-3-ium-1-yl)propyl]acetamide |
InChI |
InChI=1S/C9H13Cl2N3O/c1-13-5-6-14(7-13)4-2-3-12-9(15)8(10)11/h5-8H,2-4H2,1H3/p+1 |
InChI Key |
AHVZJTLSRMRPCE-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCNC(=O)C(Cl)Cl |
Origin of Product |
United States |
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